molecular formula C6H8N2O2 B3186725 methyl 2-(1H-pyrazol-4-yl)acetate CAS No. 1276076-00-6

methyl 2-(1H-pyrazol-4-yl)acetate

Cat. No.: B3186725
CAS No.: 1276076-00-6
M. Wt: 140.14 g/mol
InChI Key: ZAVWZNDAHVBOBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-pyrazol-4-yl)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-pyrazol-4-yl)acetate typically involves the reaction of pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Pyrazole+Methyl bromoacetateK2CO3,DMF,heatMethyl 2-(1H-pyrazol-4-yl)acetate\text{Pyrazole} + \text{Methyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Pyrazole+Methyl bromoacetateK2​CO3​,DMF,heat​Methyl 2-(1H-pyrazol-4-yl)acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 2-(1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of agrochemicals and materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The pyrazole ring can interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects, leading to the desired biological response.

Comparison with Similar Compounds

    Methyl 2-(1H-imidazol-4-yl)acetate: Similar structure but contains an imidazole ring instead of a pyrazole ring.

    Methyl 2-(1H-pyrrol-4-yl)acetate: Contains a pyrrole ring instead of a pyrazole ring.

    Methyl 2-(1H-triazol-4-yl)acetate: Contains a triazole ring instead of a pyrazole ring.

Uniqueness: Methyl 2-(1H-pyrazol-4-yl)acetate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

methyl 2-(1H-pyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVWZNDAHVBOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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